molecular formula C26H21FN2O6 B14953322 7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14953322
M. Wt: 476.5 g/mol
InChI Key: YSODALOSMVWLOW-UHFFFAOYSA-N
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Description

7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines fluorine, pyridine, and chromeno-pyrrole moieties, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-fluoro-3-methylpyridine and 3,4,5-trimethoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and fluorination, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridine moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylpyridine-4-boronic acid
  • 5-Bromo-2-pyridylamine

Uniqueness

Compared to similar compounds, 7-fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H21FN2O6

Molecular Weight

476.5 g/mol

IUPAC Name

7-fluoro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21FN2O6/c1-13-7-8-28-20(9-13)29-22(14-10-18(32-2)24(34-4)19(11-14)33-3)21-23(30)16-12-15(27)5-6-17(16)35-25(21)26(29)31/h5-12,22H,1-4H3

InChI Key

YSODALOSMVWLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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